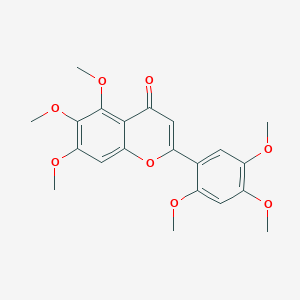
5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-chromen-4-one: is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of chromones, which are characterized by a benzopyranone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate methoxy-substituted benzaldehydes with chromone derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure the quality and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-chromen-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrochromones or other reduced forms.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrochromones. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-chromen-4-one: has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-chromen-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s multiple methoxy groups allow it to form hydrogen bonds and other interactions with its targets, influencing their activity and function. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-chromen-4-one: can be compared with other similar compounds, such as:
- 5,6,7-Trimethoxy-2-methylquinoline
- 2’,4’,4’-Trimethoxy-2-hydroxychalcon
These compounds share some structural similarities but differ in their specific functional groups and overall chemical behavior. The unique arrangement of methoxy groups in 5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-chromen-4-one
Properties
CAS No. |
63591-70-8 |
|---|---|
Molecular Formula |
C21H22O8 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
5,6,7-trimethoxy-2-(2,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C21H22O8/c1-23-13-9-16(25-3)15(24-2)7-11(13)14-8-12(22)19-17(29-14)10-18(26-4)20(27-5)21(19)28-6/h7-10H,1-6H3 |
InChI Key |
RJUQTZSXHUUIHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




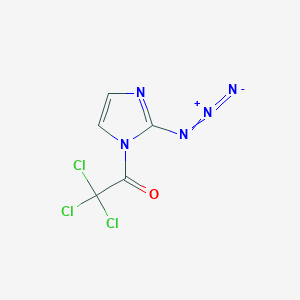
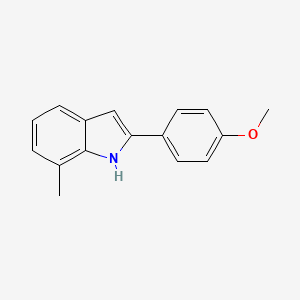
![Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14511382.png)
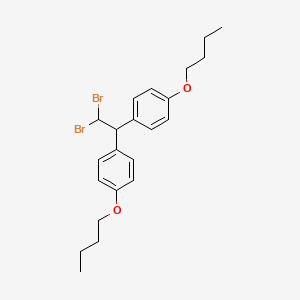
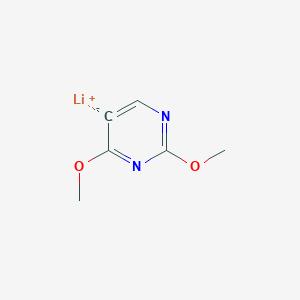
![1-[(Octadecylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14511390.png)


![1-[3-(3-Chlorophenoxy)-3-phenylpropyl]piperidine](/img/structure/B14511407.png)

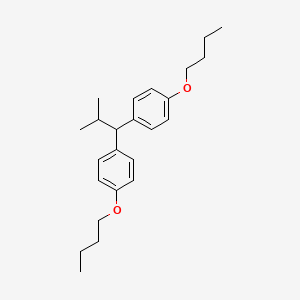
![4-[2-(Dimethylamino)ethyl]-5,6-dimethoxyphenanthren-3-OL](/img/structure/B14511426.png)
